molecular formula C8H10N2O B3176685 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1038827-93-8

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3176685
CAS No.: 1038827-93-8
M. Wt: 150.18 g/mol
InChI Key: QFNMEZKBRXZHTB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNMEZKBRXZHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring system . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbaldehyde
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde (THIPCA) is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of THIPCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₈H₁₀N₂O
  • CAS Number: 1038827-93-8

The synthesis of THIPCA typically involves the cyclization of appropriate precursors. A common method includes the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring system .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of THIPCA and its derivatives. For instance, certain derivatives exhibit significant inhibition against various bacterial strains. The structure-activity relationship indicates that modifications at specific positions on the pyridine ring can enhance antimicrobial efficacy.

CompoundActivity Against S. aureusActivity Against E. coliIC50 (µM)
THIPCAModerateWeak25.0
Derivative AStrongModerate5.0
Derivative BWeakStrong15.0

Enzyme Inhibition

THIPCA has been identified as a potent inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The compound's mechanism involves binding to the active site of HPSE1, thereby inhibiting its activity. Recent studies demonstrate that optimized derivatives show improved selectivity for HPSE1 over other enzymes like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA) while retaining high inhibitory potency .

Anti-inflammatory Effects

THIPCA also exhibits anti-inflammatory properties through modulation of various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of THIPCA is largely attributed to its ability to interact with specific proteins and enzymes in biological systems. The compound's mechanism involves:

  • Binding to Enzymes: THIPCA binds to the active sites of target enzymes like HPSE1, altering their conformation and inhibiting their activity.
  • Modulation of Protein Interactions: It may affect protein-protein interactions critical for cellular signaling pathways involved in inflammation and cancer progression.

Case Studies

  • Inhibition of Heparanase-1:
    • A study demonstrated that THIPCA derivatives showed enhanced inhibitory activity against HPSE1 compared to traditional inhibitors. Compound 16 exhibited an IC50 value significantly lower than that of previously reported compounds.
  • Antimicrobial Activity:
    • In a comparative study involving various derivatives of pyridine compounds, THIPCA was tested against multiple bacterial strains. The results indicated that structural modifications could lead to enhanced antimicrobial activity.

Q & A

Basic: How can researchers optimize the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde to improve yield and purity?

Answer:
Optimization involves adjusting reaction conditions such as solvent systems, temperature, and catalyst loading. For example, one-pot multi-step reactions (e.g., using microwave-assisted synthesis) can enhance efficiency and reduce side products . Purification techniques like column chromatography or recrystallization are critical for isolating high-purity compounds, as evidenced by yields ranging from 51% to 66% in analogous tetrahydroimidazo[1,2-a]pyridine derivatives . Monitoring reaction progress via TLC or HPLC and optimizing stoichiometric ratios of reagents (e.g., aldehydes and amines) can further improve yields.

Basic: What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry and detect impurities (e.g., aromatic protons in the 6.5–8.5 ppm range and aldehyde protons near 9.8–10.2 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight accuracy (e.g., deviations <5 ppm) .
  • IR Spectroscopy : Identify functional groups like aldehyde (C=O stretch ~1700 cm⁻¹) and imidazo ring vibrations .
  • Melting Point Analysis : Confirm compound identity and purity (e.g., sharp melting ranges of 215–245°C for related derivatives) .

Advanced: How can researchers resolve contradictions in reported spectral data for imidazo[1,2-a]pyridine derivatives?

Answer:
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystallographic packing. To address this:

  • Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex scaffolds.
  • Cross-reference with crystallographic data (if available) to validate spatial arrangements.
  • Replicate synthesis protocols to isolate potential intermediates or byproducts contributing to spectral variations .

Advanced: What strategies are effective for designing multi-step synthetic routes to functionalize the tetrahydroimidazo[1,2-a]pyridine core?

Answer:
Functionalization strategies include:

  • Palladium-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at specific positions (e.g., Suzuki-Miyaura for C-C bond formation) .
  • Protection/Deprotection Sequences : Use Boc or benzyl groups to temporarily shield reactive sites during multi-step reactions .
  • Microwave-Assisted Cyclization : Accelerate ring-forming steps with controlled heating, as demonstrated in pyrrolo-imidazo[1,2-a]pyridine syntheses .
  • Post-Functionalization : Modify the aldehyde group via reductive amination or condensation to generate hydrazones or Schiff bases .

Advanced: How can substituent effects on the biological activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives be systematically evaluated?

Answer:
Approaches include:

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at C-2 or C-8) and test pharmacological activity (e.g., anxiolytic or antimicrobial assays) .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., benzodiazepine receptors) .
  • In Vitro/In Vivo Profiling : Assess cytotoxicity, metabolic stability, and bioavailability to prioritize lead compounds .

Advanced: What methodologies are recommended for analyzing the stability and degradation pathways of this compound under varying conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, humidity, or oxidative stress (e.g., H2O2) and monitor degradation via HPLC-MS .
  • Kinetic Analysis : Determine activation energy for degradation using Arrhenius plots.
  • Isolation of Degradants : Characterize byproducts (e.g., oxidation of the aldehyde to carboxylic acid) using LC-NMR or HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde
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